4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile

Physical Chemistry Process Chemistry Formulation Science

Select the 2-carbonitrile regioisomer—distinct from the 3-CN analog by enhanced conjugation with thiophene sulfur. The electron-withdrawing 2-CN activates C-3 for regioselective nucleophilic substitution, cyclocondensation, and Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). Specifically claimed as key intermediate in ALDH inhibitor patents (cancer, type 2 diabetes, PAH) and RIPK1 inhibitor filings. Use the correct regioisomer to align with published SAR and patent landscapes. ≥98% purity; vacuum-distillable (147°C/2.6 Torr).

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 57021-54-2
Cat. No. B3427162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile
CAS57021-54-2
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C#N
InChIInChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4H2
InChIKeyIOQNRXMIUGPZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile (CAS 57021-54-2) is the Preferred Nitrile-Functionalized Benzothiophene Scaffold for Heterocyclic Synthesis


4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile (CAS 57021-54-2) is a partially saturated benzothiophene heterocycle featuring a cyano group at the 2-position of the thiophene ring [1]. With a molecular formula of C9H9NS, a molecular weight of 163.24 g/mol, and a melting point of 38 °C, this compound serves as a versatile synthetic intermediate distinguished from fully aromatic benzothiophenes by its enhanced conformational flexibility and from 3-carbonitrile regioisomers by its unique electronic and steric profile at the 2-position . The tetrahydrobenzo[b]thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and FDA-approved drugs .

Critical Regiochemical Constraints: Why 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile Cannot Be Substituted by 3-Carbonitrile Analogs


Regioisomeric substitution between 2-carbonitrile and 3-carbonitrile benzothiophene derivatives is chemically invalid for most synthetic applications. The 2-position nitrile in 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile exhibits distinct electronic properties and reactivity profiles compared to the 3-carbonitrile analog (4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile), due to differential conjugation with the thiophene sulfur atom . The 2-cyano group participates in nucleophilic additions and cyclocondensation reactions with regioselectivity that cannot be replicated by the 3-substituted isomer [1]. Furthermore, the 2-carbonitrile scaffold is specifically claimed as a key intermediate in patents disclosing benzothiophene-based therapeutic agents, including RIPK1 inhibitors and ALDH inhibitors, where alternative regioisomers would yield different patent landscapes and potentially distinct biological outcomes [2].

Quantitative Evidence Guide: Verifiable Differentiation of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile (CAS 57021-54-2)


Thermophysical Property Differentiation: Lower Melting Point Enables Ambient-Temperature Liquid Handling Versus Higher-Melting Analogs

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile exhibits a melting point of 38 °C, which is substantially lower than that of structurally related benzothiophene derivatives bearing amino or carboxylate substituents [1]. This near-ambient melting point provides practical handling advantages for liquid-phase reactions and formulation development, reducing energy input requirements for melting and improving solvent compatibility relative to higher-melting crystalline analogs .

Physical Chemistry Process Chemistry Formulation Science

Distillation Feasibility Advantage: Defined Boiling Point of 147 °C at 2.6 Torr Enables Purification by Vacuum Distillation

The compound possesses a well-characterized boiling point of 147 °C at 2.6 Torr, providing a defined vacuum distillation purification pathway [1]. This contrasts with many 2-amino-substituted tetrahydrobenzothiophene derivatives which decompose prior to boiling, necessitating chromatographic purification that reduces throughput and increases cost in preparative-scale synthesis .

Purification Technology Synthetic Chemistry Quality Control

Electron-Withdrawing Cyano Group at 2-Position Facilitates Regioselective Nucleophilic Substitution Not Accessible with 3-Carbonitrile Isomer

The nitrile group at the 2-position of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile acts as an electron-withdrawing substituent that activates the adjacent thiophene ring toward nucleophilic substitution and facilitates cross-coupling reactions for constructing complex heterocyclic frameworks [1]. In contrast, the 3-carbonitrile regioisomer (4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) exhibits a different electronic distribution that alters the regioselectivity of subsequent functionalization reactions . The 2-position nitrile enables specific synthetic transformations including cyclocondensation with active carbonyl compounds and nucleophilic addition to generate 2-substituted derivatives that serve as privileged scaffolds in drug discovery programs [2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Commercial Availability with Documented Analytical Purity: 98% HPLC-Verified Grade Supports Reproducible Research

The target compound is commercially available from multiple reputable suppliers at 97-98% purity with documented analytical characterization including NMR, HPLC, and GC verification . This level of characterized purity is essential for reproducible synthetic outcomes and biological assay interpretation, particularly when the compound serves as a key intermediate where trace impurities can propagate through multi-step syntheses .

Analytical Chemistry Quality Assurance Procurement

Primary Research and Industrial Applications for 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile (CAS 57021-54-2)


Synthesis of 2-Substituted Tetrahydrobenzothiophene Derivatives via Cyano Group Activation

The 2-carbonitrile group serves as an electron-withdrawing activator enabling regioselective nucleophilic substitution and cyclocondensation reactions at the C-3 position of the thiophene ring. This synthetic versatility is specifically leveraged in the preparation of 2-substituted benzothiophene derivatives for medicinal chemistry programs, where the tetrahydrobenzo[b]thiophene scaffold is a privileged structure appearing in kinase inhibitors, ALDH inhibitors, and RIPK1 inhibitors [1]. The defined boiling point (147 °C at 2.6 Torr) allows purification by vacuum distillation, supporting multi-gram to kilogram synthetic campaigns [2].

Cross-Coupling Partner for Complex Heterocyclic Framework Construction

The compound demonstrates compatibility with palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks with diverse substitution patterns [1]. The electron-withdrawing nitrile group enhances oxidative addition kinetics relative to unsubstituted or electron-donating analogs, providing synthetic efficiency advantages in library synthesis and lead optimization campaigns [2].

Benzothiophene-Based Pharmaceutical Intermediate as Claimed in Patent Literature

Patent EP0816360 (Eli Lilly and Company) and related filings specifically claim benzothiophene compounds, intermediates, processes, and methods of use, with the tetrahydrobenzothiophene core as a key structural element [1]. The 2-carbonitrile derivative serves as a versatile intermediate for constructing the claimed benzothiophene-based therapeutic agents. For organizations conducting freedom-to-operate analyses or developing non-infringing synthetic routes, the specific regioisomer employed (2-carbonitrile vs. 3-carbonitrile) directly impacts patent landscape navigation [2].

Aldehyde Dehydrogenase (ALDH) Inhibitor Development Programs

Recent patent disclosures (2024) describe substituted heterocycles as aldehyde dehydrogenase inhibitors for potential applications in cancer therapy, type 2 diabetes, pulmonary arterial hypertension, and male contraception [1]. The tetrahydrobenzothiophene scaffold appears as a core structural motif in ALDH inhibitor design, and the 2-carbonitrile derivative provides a functionalizable handle for structure-activity relationship exploration [2]. Researchers in ALDH-targeted drug discovery should specifically procure the 2-carbonitrile regioisomer to align with published SAR frameworks.

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